Brorphine
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Overview
Description
Brorphine is a novel synthetic opioid that has recently emerged on the recreational drug market. It is a piperidine-based compound with a benzimidazolone structure. This compound was first identified in 2018 during research on functionally biased opioid compounds aimed at finding safer analgesics with reduced respiratory depression compared to traditional opioids . Despite its potential, this compound has been implicated in numerous adverse events and fatalities due to its high potency .
Preparation Methods
The synthesis of brorphine involves several steps, starting with the formation of the piperidine ring and subsequent attachment of the benzimidazolone moiety. The synthetic route typically includes:
Formation of the piperidine ring: This is achieved through a series of cyclization reactions.
Attachment of the benzimidazolone structure: This involves the reaction of the piperidine intermediate with a benzimidazolone precursor under specific conditions.
the synthesis generally follows standard organic chemistry protocols involving high-purity reagents and controlled reaction conditions .
Chemical Reactions Analysis
Brorphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy-metabolites, which have been detected in biological samples.
Reduction: Reduction reactions can modify the piperidine ring, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly involving the bromine atom, can lead to the formation of different analogs with varying potencies.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxy-metabolites and various substituted analogs .
Scientific Research Applications
Brorphine has been primarily studied for its potential as an analgesic. Its high potency and efficacy in activating the μ-opioid receptor make it a candidate for pain management research . due to its significant adverse effects, its use in clinical settings is limited. In addition to its analgesic properties, this compound has been used in studies exploring the structure-activity relationships of synthetic opioids and their interactions with opioid receptors .
Mechanism of Action
Brorphine exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon binding, this compound activates the receptor, leading to the inhibition of neurotransmitter release and subsequent analgesia . The activation of the μ-opioid receptor also involves the recruitment of beta-arrestin-2, a regulatory protein that modulates receptor signaling and desensitization .
Comparison with Similar Compounds
Brorphine is structurally similar to other synthetic opioids such as fentanyl, benzylfentanyl, and bezitramide. it is sufficiently distinct to fall outside the formal definition of a “fentanyl analog” in certain jurisdictions . Compared to these compounds, this compound has a unique benzimidazolone structure that contributes to its high potency and efficacy .
Similar compounds include:
Fentanyl: A potent synthetic opioid with a structure similar to this compound but with different pharmacological properties.
Benzylfentanyl: Another synthetic opioid with structural similarities to this compound.
Bezitrimide: A synthetic opioid with a different core structure but similar analgesic effects.
Properties
CAS No. |
2244737-98-0 |
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Molecular Formula |
C20H22BrN3O |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |
InChI Key |
CNOFBGYRMCBVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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